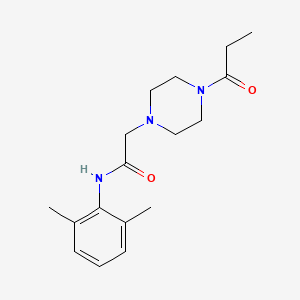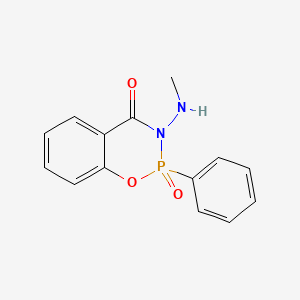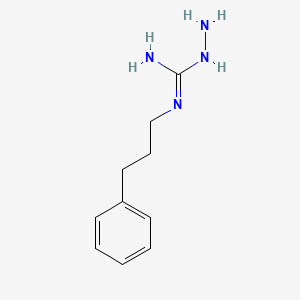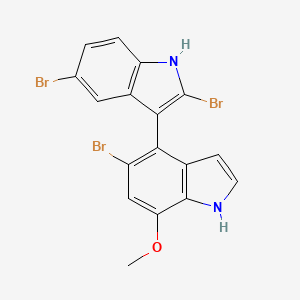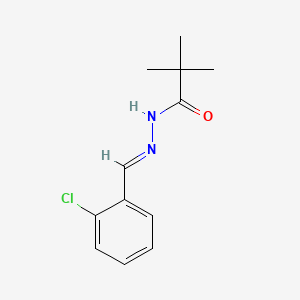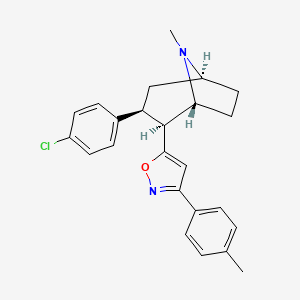
RTI-336 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RTI-336 free base is a phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor. It has been developed as a potential pharmacotherapy for cocaine dependence due to its ability to bind to the dopamine transporter with high affinity, but with a slower onset and offset rate compared to cocaine .
Preparation Methods
The synthesis of RTI-336 involves multiple steps, starting with the preparation of the core tropane structure. The synthetic route typically includes the following steps:
Formation of the tropane ring: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: Various substituents are introduced to the tropane ring to achieve the desired chemical structure. This includes the addition of a 4-chlorophenyl group and a 4-methylphenyl group.
Final modifications:
Chemical Reactions Analysis
RTI-336 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, often resulting in the formation of reduced analogs.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of dopamine transporter inhibitors.
Biology: RTI-336 is used in research to understand the role of dopamine transporters in the brain.
Industry: RTI-336 is used in the development of new pharmacotherapies for substance abuse disorders.
Mechanism of Action
RTI-336 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can help reduce the craving for cocaine. The compound has a slower onset and longer duration of action compared to cocaine, making it a potential candidate for the treatment of cocaine dependence .
Comparison with Similar Compounds
RTI-336 is compared with other dopamine reuptake inhibitors, such as:
RTI-177: Another phenyltropane derivative with similar properties but different pharmacokinetics.
Cocaine: While cocaine has a rapid onset and high abuse potential, RTI-336 has a slower onset and lower abuse potential.
RTI-336 stands out due to its high selectivity for the dopamine transporter and its potential for use in treating cocaine dependence with a lower risk of abuse.
Properties
CAS No. |
236754-02-2 |
|---|---|
Molecular Formula |
C24H25ClN2O |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1 |
InChI Key |
AUXUFNHAVGIVDC-IKJKNFHUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


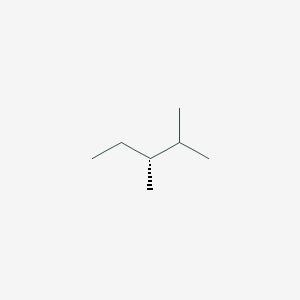
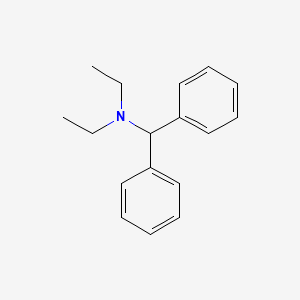
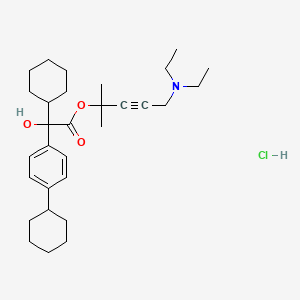
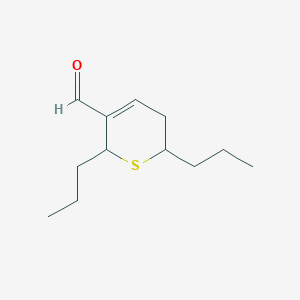
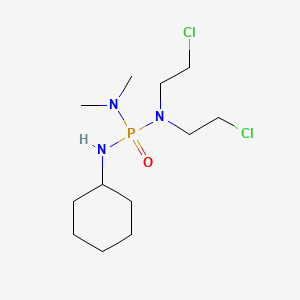
![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
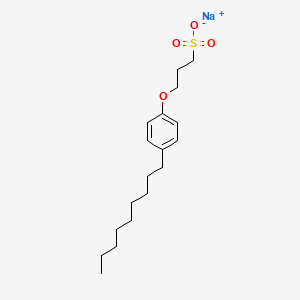
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
